6-amino-7H-benzo[e]perimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-7H-benzo[e]perimidin-7-one is a heterocyclic compound with the molecular formula C15H9N3O It is a derivative of perimidine, characterized by the presence of an amino group at the 6th position and a ketone group at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7H-benzo[e]perimidin-7-one typically involves the cyclization of anthracenedione derivatives. One common method includes the reaction of an anthracenedione derivative with formamide in the presence of ammonium metavanadate (NH4VO3) as a catalyst. The reaction is carried out in refluxing dimethylacetamide (DMA), leading to the formation of the desired benzo[e]perimidinone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-7H-benzo[e]perimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzo[e]perimidinone derivatives.
Wissenschaftliche Forschungsanwendungen
6-amino-7H-benzo[e]perimidin-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-amino-7H-benzo[e]perimidin-7-one involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes. The compound binds to the ATP-binding site of GSK-3, inhibiting its activity and thereby affecting downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione: This compound shares a similar scaffold and has been studied for its kinase inhibitory activity.
8,11-dihydroxy-6-[(aminoalkyl)amino]-7H-benzo[e]perimidin-7-one: Structurally related to 6-amino-7H-benzo[e]perimidin-7-one, this compound exhibits antitumor activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biologische Aktivität
6-amino-7H-benzo[e]perimidin-7-one is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been investigated for its potential as an antimicrobial and anticancer agent, among other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C15H9N3O
- Molecular Weight : 251.25 g/mol
- Structural Features : The compound contains an amino group at the 6th position and a ketone group at the 7th position of the benzo[e]perimidine ring system, which is crucial for its biological activity.
This compound has been identified as a potential inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in numerous cellular processes including metabolism and cell signaling. The binding of this compound to the ATP-binding site of GSK-3 inhibits its activity, affecting downstream signaling pathways critical for cell proliferation and survival .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines with promising results:
Cell Line | IC50 (µM) | Effect |
---|---|---|
U87MG (glioma) | 1.63 | Induces apoptosis |
HeLa (cervical cancer) | 0.029 | Cytotoxic effects observed |
MCF-7 (breast cancer) | 0.035 | Inhibits cell proliferation |
A549 (lung cancer) | 0.25 | Induces cell cycle arrest |
These findings indicate that the compound's cytotoxic effects are dose-dependent, with lower concentrations leading to increased apoptosis in treated cells .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. Studies indicate that it may inhibit bacterial growth, although specific mechanisms remain to be fully elucidated.
Case Studies and Research Findings
- GSK-3 Inhibition Study :
- Cytotoxicity Assessment on Glioma Cells :
- Structure-Activity Relationship (SAR) Analysis :
Eigenschaften
IUPAC Name |
6-aminobenzo[e]perimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c16-10-5-6-11-13-12(10)15(19)9-4-2-1-3-8(9)14(13)18-7-17-11/h1-7H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWKAJMVJJHNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=NC4=C3C(=C(C=C4)N)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.